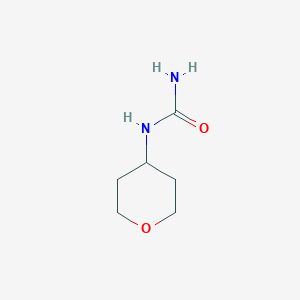

(Oxan-4-yl)urea

Description

These compounds often serve as intermediates or pharmacophores in drug discovery, leveraging the oxan-4-yl group’s conformational stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

oxan-4-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTILHAJACCNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenyl Carbamate Intermediate Route

This method involves reacting phenyl carbamates with oxan-4-ylamine in dimethyl sulfoxide (DMSO) at ambient temperatures (20–25°C). The general procedure includes:

-

Step 1 : Oxan-4-ylamine (1.05 equiv.) is added to phenyl carbamate (1 equiv.) in DMSO.

-

Step 2 : The mixture is stirred for 15 min to 3 hr, yielding N-phenyl-N'-(oxan-4-yl)urea.

-

Step 3 : Hydrogenolysis using Pd/C in acetic acid removes the phenyl group, producing (oxan-4-yl)urea.

Key Data :

Advantages :

Challenges :

Microwave-Assisted Cyanate Reaction

Direct Amine-Cyanate Condensation

A one-pot method employs potassium cyanate (KOCN) and oxan-4-ylamine under microwave irradiation:

-

Conditions : KOCN (3 equiv.), NH₄Cl (1.5 equiv.), H₂O, 120°C, 15 min.

-

Mechanism : NH₄Cl acts as a Brønsted acid catalyst, accelerating nucleophilic attack of the amine on cyanate.

Key Data :

Advantages :

-

Atom-economical and environmentally benign (water solvent).

Limitations :

Rhodium-Catalyzed Three-Component Reaction

Cyclic Diazo Compounds and Carbodiimides

A Rh₂(OAc)₄-catalyzed reaction employs cyclic 2-diazo-1,3-diketones, carbodiimides, and 1,2-dihaloethanes:

-

Conditions : Rh₂(OAc)₄ (2 mol%), 60°C, 2 hr in 1,2-dichloroethane.

-

Mechanism : The diazo compound undergoes [2+1] cycloaddition with carbodiimide, followed by halide-assisted urea formation.

Key Data :

Advantages :

Challenges :

Hydrogenolysis of Protected Ureas

Benzyloxycarbonyl (Boc) Protection Strategy

-

Step 1 : Oxan-4-ylamine is protected with Boc anhydride in THF (yield: 89%).

-

Step 2 : The Boc-protected amine reacts with 4-nitrophenyl chloroformate to form a carbamate.

-

Step 3 : Hydrogenolysis (30 psi H₂, Pd/C) cleaves the Boc group, yielding this compound.

Key Data :

Advantages :

Limitations :

-

Multi-step synthesis increases time and cost.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbamate-Amine | 78–92 | 1–24 hr | High | Moderate |

| Microwave Cyanate | 74–90 | 10–30 min | Medium | High |

| Rh-Catalyzed | 80–93 | 2 hr | Low | Low |

| Hydrogenolysis | 85–92 | 12–24 hr | High | Moderate |

Synthetic Recommendations :

-

Lab-scale : Microwave-assisted cyanate method for rapid, solvent-free synthesis.

-

Industrial-scale : Carbamate-amine coupling due to established infrastructure.

Challenges and Optimization Strategies

Defluorination in Electrocatalytic Routes

Electrochemical methods using CO₂ and NO₃⁻ precursors face defluorination side reactions. Acid-base co-catalysis (e.g., NH₄Cl) suppresses this, enhancing urea selectivity.

Chemical Reactions Analysis

Types of Reactions: (Oxan-4-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxane-4-yl carbamate.

Reduction: Reduction reactions can convert this compound to oxane-4-ylamine.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.

Major Products: The major products formed from these reactions include oxane-4-yl carbamate, oxane-4-ylamine, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

One of the primary applications of (Oxan-4-yl)urea derivatives is in medicinal chemistry. These compounds are being studied for their potential as pharmaceutical intermediates. For instance, 3,3-Dimethyl-1-(oxan-4-yl)urea has shown promise in biological activity, particularly in anticancer and antimicrobial properties. Preliminary studies indicate that derivatives can inhibit specific enzymes involved in cell proliferation, suggesting their potential use as anticancer agents.

Biological Activity

Research has demonstrated that certain this compound derivatives exhibit significant biological activities. For example, the compound 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has been linked to anticancer effects through its interaction with cellular receptors and modulation of enzyme activity. The unique structural features of these compounds enhance their efficacy against various biological targets, making them candidates for further pharmacological exploration.

Agricultural Applications

Plant Growth Regulators

In agriculture, this compound derivatives are investigated for their role as plant growth regulators. Controlled release urea (CRU), a derivative category, has been shown to improve grain yield significantly while minimizing environmental impacts compared to conventional urea. A meta-analysis indicated that CRU application increased nitrogen use efficiency (NUE) and total nitrogen uptake in staple crops like wheat and maize by up to 23.4% and 9.13%, respectively . This suggests that this compound compounds could play a vital role in sustainable agricultural practices.

Industrial Chemistry

Building Blocks for Synthesis

In industrial chemistry, this compound serves as a building block for synthesizing other chemicals and materials. Its derivatives can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different products. For instance, the compound can be oxidized to form oxan-4-yl urea derivatives or reduced to amine derivatives. The scalability of these reactions makes them suitable for industrial applications.

Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates; anticancer agents | Inhibition of cell proliferation; significant biological activity |

| Agriculture | Plant growth regulators; controlled release urea | Increased grain yield and nitrogen use efficiency |

| Industrial Chemistry | Building blocks for chemical synthesis | Versatile reactions leading to various substituted products |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of a series of this compound derivatives against colorectal cancer cell lines. The most promising derivative demonstrated selectivity for cancer cells over normal cells and induced cell cycle arrest by modulating specific cyclin-dependent kinases (CDKs) . This highlights the potential of these compounds in developing innovative anticancer therapies.

Case Study 2: Agricultural Impact

Research on controlled release urea showed that its application significantly enhanced soil properties and crop yields in infertile soils. The findings support the promotion of CRU use for sustainable agricultural practices, particularly in areas with low soil fertility .

Mechanism of Action

The mechanism of action of (Oxan-4-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Oxan-4-yl Compounds

The following table compares key physicochemical properties, functional groups, and safety profiles of oxan-4-yl derivatives, including urea analogs, amines, sulfonyl chlorides, and alcohols:

Key Structural and Functional Differences

Urea vs. Non-Urea Derivatives: The urea derivative in features a urea core with extended substituents (phenoxyethyl and thiophene-modified oxan-4-ylmethyl), enhancing lipophilicity (XlogP = 2.8). This contrasts with non-urea oxan-4-yl compounds like amines (e.g., ) or alcohols (e.g., ), which exhibit simpler hydrogen-bonding profiles. The pyrimidine-carboxylic acid derivative () shares the oxan-4-yl group but lacks a urea moiety, instead incorporating a heterocyclic ring system common in nucleotide analogs.

Reactivity and Applications :

- Sulfonyl Chlorides (): Highly reactive intermediates used in sulfonamide synthesis. Their electrophilic nature contrasts with the nucleophilic urea group in .

- Amines (): Serve as building blocks for further functionalization (e.g., amide coupling).

- Alcohols (): Polar functional groups enable solubility in aqueous systems, useful in prodrug design.

Biological Activity

(Oxan-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The chemical structure of this compound includes an oxane ring, which is a six-membered cyclic ether, and a urea functional group. This unique combination contributes to its biological properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The mechanism involves binding to these molecular targets, which can lead to various physiological responses. For instance, studies have suggested that compounds similar to this compound may exhibit:

- Antimicrobial Activity : By inhibiting bacterial growth or disrupting microbial cell functions.

- Anticancer Properties : Through interference with cell cycle regulation and apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, one study demonstrated that derivatives incorporating urea moieties exhibited significant antiproliferative effects against colorectal cancer cell lines. The most promising derivative showed selectivity for cancer cells over normal cells by downregulating cyclin-dependent kinases (CDK4 and CDK6), leading to cell cycle arrest at the G0/G1 phase .

| Compound | Cell Line Tested | GI50 (µM) | Mechanism |

|---|---|---|---|

| Compound 14 | HCT116 | 25.1 | CDK4/6 inhibition |

| Compound 14 | SW480 | 15.9 | Induces G0/G1 arrest |

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. A derivative was evaluated for its ability to inhibit the growth of various pathogenic bacteria, demonstrating effective inhibition at low concentrations .

Case Studies

- Study on Derivatives : A series of urea derivatives including this compound were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

- Mechanistic Insights : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit key enzymes linked to tumor growth and proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Oxan-4-yl)urea, and how can researchers validate their reproducibility?

- Methodology : Begin with a literature review using databases like SciFinder or Reaxys to identify peer-reviewed protocols. Common methods include urea condensation with oxane-4-carboxylic acid derivatives under acidic catalysis . Validate reproducibility by replicating procedures under inert atmospheres (e.g., nitrogen), monitoring reaction progress via TLC or HPLC, and confirming yields through gravimetric analysis. Cross-reference spectroscopic data (e.g., H/C NMR, IR) with published spectra to confirm purity .

Q. How should researchers characterize this compound’s physicochemical properties for initial pharmacological screening?

- Methodology : Determine solubility profiles in polar/non-polar solvents (e.g., water, DMSO) using shake-flask methods. Measure logP values via HPLC retention times or computational tools like ChemAxon. Assess thermal stability via differential scanning calorimetry (DSC) and melting point analysis. For crystallinity, perform X-ray diffraction (XRD) on recrystallized samples .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Use cell viability assays (e.g., MTT or resazurin reduction) in target cell lines (e.g., cancer, microbial). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Validate results with orthogonal methods, such as ATP luminescence assays or flow cytometry for apoptosis detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodology : Conduct meta-analyses of existing data, stratifying by variables like dosage forms (e.g., free base vs. salts), species models (rodent vs. primate), and analytical techniques (LC-MS vs. ELISA). Use statistical tools (ANOVA, Bland-Altman plots) to identify systemic biases. Replicate disputed studies under standardized conditions, controlling for covariates like diet and circadian rhythms .

Q. What strategies optimize the regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodology : Employ computational modeling (e.g., DFT calculations) to predict reactive sites. Experimentally validate via directed lithiation or catalytic C–H activation, using directing groups (e.g., pyridine, boronic esters). Monitor regioselectivity with F NMR or X-ray crystallography. Compare outcomes across solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Ru) .

Q. How should researchers design experiments to address conflicting hypotheses about this compound’s mechanism of action?

- Methodology : Use a multi-omics approach: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (SILAC) for protein interaction networks, and metabolomics (NMR/LC-MS) for pathway perturbations. Validate findings with CRISPR knockouts or siRNA silencing of candidate targets. Employ isothermal titration calorimetry (ITC) to confirm direct binding interactions .

Q. What ethical and methodological considerations apply when sharing this compound-related clinical trial data containing patient identifiers?

- Methodology : Follow GDPR/IRB guidelines for de-identification: remove direct identifiers (names, addresses) and apply k-anonymity to indirect identifiers (age, location). Use secure repositories like Zenodo or EGA for controlled access. Include clauses in informed consent forms specifying data reuse for secondary studies. Conduct risk-benefit assessments with institutional ethics committees .

Data Analysis and Reporting

Q. How can researchers statistically validate outliers in this compound’s toxicity datasets?

- Methodology : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Confirm via replicate experiments. Use robust statistical models (e.g., non-parametric bootstrapping) to minimize outlier impact. Report raw and processed data transparently in supplementary materials .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.